molecular formula C₂₉H₂₄D₁₀BrNO₂ B1155872 Umeclidinium Bromide-d10

Umeclidinium Bromide-d10

Cat. No.: B1155872
M. Wt: 518.55
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Umeclidinium Bromide-d10 is a stable, deuterium-labelled isotopologue of Umeclidinium Bromide, supplied with detailed characterization data compliant with regulatory guidelines . The parent compound, Umeclidinium Bromide, is a long-acting muscarinic antagonist (LAMA) that acts as a bronchodilator. Its mechanism of action involves competitive and reversible inhibition of the muscarinic M3 receptor in the airway smooth muscle, which prevents acetylcholine binding and ultimately leads to bronchodilation . Umeclidinium Bromide is a key therapeutic agent used in the maintenance treatment of chronic obstructive pulmonary disease (COPD) . This deuterated standard, this compound, is specifically designed for use in analytical method development and method validation (AMV), as well as for Quality Control (QC) applications during the Abbreviated New Drug Application (ANDA) process or the commercial production of Umeclidinium Bromide . It serves as a critical reference material to ensure analytical accuracy and reliability. The product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₉H₂₄D₁₀BrNO₂

Molecular Weight

518.55

Synonyms

4-(Hydroxydiphenylmethyl)-1-[2-[(phenylmethyl)oxy]ethyl]-1-azabicyclo[2.2.2]octanium bromide-d10;  4-[Hydroxy(diphenyl)methyl]-1-[2-[(phenylmethyl)oxy]ethyl]-1-azoniabicyclo[2.2.2]octane bromide-d10

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Umeclidinium Bromide D10

Chemical Synthesis Pathways of Umeclidinium (B1249183) Bromide (Undeuterated Parent Compound)

The synthesis of Umeclidinium Bromide, a long-acting muscarinic antagonist, has been approached through various chemical pathways, focusing on efficiency, safety, and scalability. The core structure consists of a quinuclidine (B89598) ring substituted with a hydroxydiphenylmethyl group, which is then quaternized with a 2-(benzyloxy)ethyl bromide side chain.

Several reported syntheses for umeclidinium bromide begin with derivatives of 4-piperidinecarboxylate and construct the bicyclic quinuclidine core. google.comgoogle.com A common route involves the alkylation of ethyl isonipecotate, followed by an intramolecular cyclization to form the quinuclidine ring system. newdrugapprovals.orgepo.org The key hydroxydiphenylmethyl moiety is typically introduced by reacting a quinuclidine-4-carboxylate ester with an excess of a phenyl organometallic reagent, such as phenyllithium (B1222949) or a phenyl Grignard reagent. newdrugapprovals.orgpatsnap.com The final step is the quaternization of the quinuclidine nitrogen. tandfonline.comgoogle.com

One established pathway can be summarized in the following key steps: epo.org

Alkylation of Ethyl Isonipecotate: Ethyl isonipecotate is reacted with 1-bromo-2-chloroethane (B52838) to yield ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. epo.org

Intramolecular Cyclization: The resulting intermediate undergoes a transannular substitution reaction, typically promoted by a strong base like lithium diisopropylamide (LDA), to form the bicyclic ester, ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate. newdrugapprovals.orgepo.org

Addition of Phenyl Groups: The ester is treated with an excess of phenyllithium to form the tertiary alcohol, 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol. newdrugapprovals.orgepo.org This intermediate is a critical precursor to the final compound. google.com

Quaternization: The tertiary amine of the quinuclidine core is alkylated with benzyl (B1604629) 2-bromoethyl ether to yield the final product, umeclidinium bromide. newdrugapprovals.orgtandfonline.com

An alternative approach has been developed to avoid certain challenging reagents, starting from 4-benzoylpiperidine to create a new intermediate, phenyl(quinuclidin-4-yl)methanone, before proceeding to the final product. tandfonline.comresearchgate.net

Table 1: Key Intermediates in Umeclidinium Bromide Synthesis

Intermediate NameChemical FormulaRole in Synthesis
Ethyl isonipecotateC8H15NO2Starting material for building the quinuclidine core. newdrugapprovals.org
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylateC10H18ClNO2Product of alkylation, precursor for cyclization. epo.org
Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylateC10H17NO2The core bicyclic ester formed after intramolecular cyclization. newdrugapprovals.orgepo.org
1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanolC20H23NOKey tertiary alcohol intermediate formed by the addition of phenyl groups. google.com
Benzyl 2-bromoethyl etherC9H11BrOAlkylating agent used in the final quaternization step. google.com

For large-scale laboratory or industrial synthesis, several factors must be considered to ensure the process is safe, efficient, and environmentally sustainable. nih.gov A primary concern in the synthesis of umeclidinium bromide is the use of hazardous reagents like phenyllithium, which is highly reactive and unstable. google.compatsnap.com Alternative methods using Grignard reagents, such as phenylmagnesium bromide or phenylmagnesium chloride, have been developed to replace phenyllithium, offering milder reaction conditions and improved safety. patsnap.com

Deuteration Strategies for the Preparation of Umeclidinium Bromide-d10

This compound is a stable isotope-labeled version of the parent compound, where ten hydrogen atoms have been replaced by deuterium (B1214612). pharmaffiliates.combdg.co.nz This labeling is typically on the two phenyl rings (C₆D₅)₂. The synthesis of such deuterated compounds requires specific strategies to incorporate deuterium at precise locations with high isotopic purity. nih.gov

Achieving site-specific deuteration, particularly on aromatic rings, often involves introducing the deuterated moiety using a pre-labeled starting material. For this compound, the most direct strategy would be to modify the synthesis of the undeuterated parent compound at the step where the phenyl groups are introduced.

Instead of using phenyllithium or a phenyl Grignard reagent, the synthesis would employ their deuterated analogues: patsnap.com

Phenyl-d5-lithium (C₆D₅Li)

Phenyl-d5-magnesium bromide (C₆D₅MgBr)

These reagents would be reacted with the ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate intermediate. The nucleophilic addition of two equivalents of the phenyl-d5 organometallic reagent to the ester group would generate the key tertiary alcohol intermediate, now containing two pentadeuterated phenyl rings. The subsequent quaternization step with benzyl 2-bromoethyl ether would proceed as in the undeuterated synthesis to yield the final this compound. This building-block approach ensures that deuterium is incorporated only at the desired positions. nih.gov

High isotopic enrichment is crucial for applications such as internal standards in mass spectrometry. medchemexpress.comacs.org To achieve a high percentage of deuterium incorporation (e.g., >98%), several factors must be controlled during the synthesis.

High-Purity Deuterated Reagents: The synthesis must start with highly enriched precursors, such as bromobenzene-d5 (B116778) or benzene-d6, to prepare the phenyl-d5 organometallic reagents. The isotopic purity of these starting materials directly impacts the final enrichment of the product.

Control of H/D Exchange: The reaction conditions must be carefully managed to prevent unwanted hydrogen-deuterium (H/D) exchange. This typically involves using anhydrous solvents and reagents to eliminate sources of protons that could replace the deuterium atoms on the phenyl rings.

Late-Stage Incorporation: While the building-block approach is effective, late-stage hydrogen isotope exchange (HIE) represents another strategy. acs.orgacs.org HIE methods, often catalyzed by metals like iridium or rhodium, allow for the direct replacement of C-H bonds with C-D bonds on a fully formed or nearly complete molecule. acs.orgacs.org However, controlling the regioselectivity to exclusively label the phenyl rings without affecting other C-H bonds in the umeclidinium structure can be challenging. acs.org

Multicomponent reactions (MCRs) are powerful, one-pot processes where three or more reactants combine to form a single product, incorporating the substantial portions of all starting materials. beilstein-journals.orgnih.gov This approach offers high atom economy and synthetic efficiency, making it an attractive strategy for preparing complex molecules, including deuterated compounds. beilstein-journals.orgnih.gov

The use of deuterated reagents in MCRs allows for the straightforward creation of diverse deuterated products. beilstein-journals.orgnih.gov For example, deuterated aldehydes ([D1]-aldehydes) or deuterated isonitriles ([D2]-isonitriles) can be used as building blocks in well-known MCRs like the Ugi, Passerini, or Hantzsch reactions. beilstein-journals.orgnih.govresearchgate.net This methodology allows for the selective introduction of deuterium at specific molecular sites with good yields and without isotopic scrambling. beilstein-journals.orgnih.gov While a specific MCR for this compound has not been reported, the principles of MCRs could be applied to construct deuterated fragments or analogues, representing a novel and efficient frontier in the synthesis of complex isotopically labeled pharmaceuticals. beilstein-journals.orgnih.govarizona.edu

Spectroscopic and Chromatographic Characterization of this compound

The definitive characterization of isotopically labeled compounds is crucial to ensure their suitability as internal standards in quantitative bioanalysis and other research applications. For this compound, a combination of high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography is employed to confirm its identity, isotopic enrichment, and purity.

Confirmation of Deuterium Labeling by High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a primary analytical technique used to verify the successful incorporation of deuterium atoms into the Umeclidinium Bromide structure. This method provides highly accurate mass measurements, allowing for the determination of elemental compositions and the differentiation between isotopologues. nih.govnih.gov The fundamental principle lies in the mass difference between a proton (¹H) and a deuteron (B1233211) (²H or D).

The incorporation of ten deuterium atoms in this compound results in a predictable mass shift compared to the unlabeled parent compound. HRMS analysis confirms this mass difference, providing unequivocal evidence of successful deuteration. The measured mass of the deuterated molecule's cation (the molecule minus the bromide counter-ion) will correspond to the theoretical exact mass calculated for the C₂₉H₂₄D₁₀NO₂⁺ species.

The table below details the molecular formula and weight for both the unlabeled Umeclidinium Bromide and its deuterated analogue, this compound. pharmaffiliates.combdg.co.nz

CompoundMolecular FormulaMolecular Weight (g/mol)
Umeclidinium BromideC₂₉H₃₄BrNO₂508.49
This compoundC₂₉H₂₄D₁₀BrNO₂518.56

Elucidation of Deuterium Positions via Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS confirms that deuterium labeling has occurred, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the specific locations of the deuterium atoms within the molecular structure. This is a critical step to ensure that the labeling has occurred at the intended, metabolically stable positions.

The process typically involves a comparative analysis of the NMR spectra of the labeled and unlabeled compounds:

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium atoms will be absent or significantly diminished. This provides direct evidence of the positions of isotopic substitution.

¹³C NMR (Carbon-13 NMR): Carbon atoms bonded to deuterium atoms exhibit characteristic changes in the ¹³C NMR spectrum. The signals for these carbons may appear as multiplets (due to C-D coupling) and can experience a slight upfield isotopic shift compared to the unlabeled compound.

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei. The resulting spectrum will show signals at chemical shifts corresponding to the locations of the deuterium atoms, providing definitive confirmation of their positions.

Suppliers of Umeclidinium-d10 Bromide typically provide a Certificate of Analysis that includes NMR spectra to verify the identity and purity of the compound. bdg.co.nz

Chromatographic Purity Assessment and Stereochemical Integrity

Chromatographic techniques, particularly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), are essential for determining the chemical and chiral purity of this compound. bdg.co.nz Because the replacement of hydrogen with deuterium results in a negligible change in the compound's polarity, the chromatographic methods developed for unlabeled Umeclidinium Bromide are generally applicable to its deuterated analogue. sdiarticle4.comnih.gov

Purity Assessment: An RP-HPLC method coupled with a suitable detector, such as an ultraviolet (UV) or mass spectrometer (MS) detector, is used to separate the main compound from any potential impurities. The purity is typically determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Target HPLC purities for such standards are generally greater than 98%. bdg.co.nz

The table below outlines typical parameters for an RP-HPLC method used for the analysis of Umeclidinium Bromide. sdiarticle4.comnih.gov

ParameterTypical Condition
ColumnC18 (e.g., 250 mm × 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and an aqueous buffer (e.g., sodium perchlorate (B79767) or ammonium (B1175870) acetate)
Elution ModeIsocratic
Flow Rate~1.0 mL/min
Detection Wavelength~224 nm
Column Temperature~40°C

Stereochemical Integrity: The synthesis of Umeclidinium Bromide and its deuterated analogues is designed to be stereospecific, preserving the stereochemistry of the quinuclidine core. The final product should be a single, well-defined stereoisomer. The chromatographic method used for purity analysis can also serve to confirm stereochemical integrity, as different stereoisomers (diastereomers) would likely be resolved under appropriate RP-HPLC conditions. If enantiomeric purity is a concern, a specialized chiral HPLC method would be employed to ensure the absence of the corresponding enantiomer.

Advanced Analytical Methodologies Employing Umeclidinium Bromide D10

Quantitative Bioanalysis in Preclinical Matrices (e.g., plasma, tissues from animal models)

The accurate quantification of drug candidates in preclinical matrices such as rat or dog plasma is fundamental to understanding their pharmacokinetic profiles. Umeclidinium (B1249183) Bromide-d10 is instrumental in the development and validation of sensitive and specific bioanalytical methods for this purpose.

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantitative analysis of drugs in biological fluids due to its high sensitivity and selectivity. The development of a robust LC-MS/MS method for umeclidinium involves several critical steps where Umeclidinium Bromide-d10 plays a vital role.

The process begins with the optimization of mass spectrometric conditions for both umeclidinium and its deuterated internal standard, this compound. This includes selecting appropriate precursor and product ions for multiple reaction monitoring (MRM) to ensure specificity and minimize interferences from the biological matrix. Chromatographic conditions are then developed to achieve a sharp peak shape and adequate separation from any endogenous plasma components. Sample preparation is another crucial aspect, often involving techniques like protein precipitation or liquid-liquid extraction to isolate the analyte and internal standard from the complex biological matrix scielo.brjapsonline.com.

Method validation is performed in accordance with regulatory guidelines to ensure the reliability of the analytical data. This comprehensive validation process assesses various parameters, including selectivity, linearity, accuracy, precision, recovery, and stability, all of which are benchmarked against the performance of the internal standard, this compound nih.gov.

Application of this compound as an Internal Standard for Accurate Quantification

The primary function of this compound in bioanalytical assays is to serve as an internal standard. An ideal internal standard should have physicochemical properties very similar to the analyte of interest. Being a deuterated analog, this compound co-elutes with umeclidinium under typical chromatographic conditions and exhibits similar ionization efficiency in the mass spectrometer.

By adding a known amount of this compound to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process, it is possible to correct for variability that may occur during the analytical procedure. This includes variations in sample extraction, injection volume, and instrument response. The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, which significantly enhances the accuracy and precision of the measurement. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative LC-MS/MS analysis nih.gov.

Evaluation of Method Performance Parameters: Selectivity, Linearity, Precision, and Accuracy

The validation of an LC-MS/MS method for umeclidinium in preclinical plasma, using this compound as an internal standard, involves a rigorous evaluation of its performance.

Selectivity: The method's selectivity is assessed by analyzing blank plasma samples from multiple sources to ensure that no endogenous components interfere with the detection of umeclidinium or this compound at their respective retention times.

Linearity: The linearity of the method is determined by analyzing a series of calibration standards prepared by spiking known concentrations of umeclidinium into the biological matrix. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The curve should demonstrate a linear relationship over a defined concentration range.

Precision and Accuracy: The precision and accuracy of the method are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. Precision is expressed as the relative standard deviation (%RSD), while accuracy is expressed as the percentage of the nominal concentration.

Below are representative data tables illustrating the typical performance of a validated LC-MS/MS method for umeclidinium in rat plasma.

Table 1: Linearity of Umeclidinium Quantification in Rat Plasma

Nominal Concentration (ng/mL)Calculated Concentration (Mean, n=3)Accuracy (%)
0.10.09898.0
0.50.51102.0
2.52.4598.0
1010.3103.0
5049.599.0
100101.2101.2
200198.499.2
500505.0101.0

Correlation Coefficient (r²): >0.99

Table 2: Intra-day and Inter-day Precision and Accuracy for Umeclidinium in Rat Plasma

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%)
Low0.34.5102.35.8101.5
Medium753.298.74.199.2
High4002.8101.13.5100.4

Analytical Applications in Drug Substance Research and Impurity Profiling

Beyond its role in bioanalysis, this compound also finds applications in the research and quality control of the umeclidinium bromide drug substance.

Use as a Reference Standard in Analytical Method Development and Validation

In the context of drug substance analysis, this compound can be used as a reference standard, particularly for the identification and quantification of impurities and degradation products. During the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the purity assessment of umeclidinium bromide, the deuterated analog can serve as a valuable tool. Its distinct mass allows for its use in mass spectrometry-based detection to confirm the identity of the main component and to aid in the structural elucidation of unknown impurities synzeal.com.

Assessment of Isotopic Purity and Chemical Stability

For this compound to be effective as an internal or reference standard, its own quality must be rigorously controlled. This includes the assessment of its isotopic purity and chemical stability.

Isotopic Purity: The isotopic purity of this compound is a critical parameter that determines its suitability as an internal standard. High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the degree of deuteration and to identify the presence of any non-deuterated or partially deuterated species almacgroup.comresearchgate.net. The isotopic distribution is carefully analyzed to ensure that it meets the required specifications and that there is minimal isotopic cross-contribution to the analyte signal.

Chemical Stability: The chemical stability of this compound is evaluated under various storage and handling conditions to ensure its integrity over time. Stability studies are conducted to assess its degradation profile and to establish appropriate storage conditions and re-test dates wjpsonline.com. This ensures that the concentration of the internal standard solution remains accurate throughout the duration of a study.

Preclinical Pharmacological and Pharmacokinetic Investigations Non Human Models

In Vitro Pharmacological Characterization of Umeclidinium (B1249183)

Umeclidinium demonstrates high affinity for all five subtypes of human muscarinic acetylcholine (B1216132) receptors (M1-M5). In studies using cloned human receptors, the affinity (Ki) of umeclidinium was found to be potent and consistent across all subtypes, ranging from 0.05 to 0.16 nM nih.gov. This indicates that umeclidinium is a non-selective muscarinic antagonist in terms of its binding affinity. The competitive and reversible nature of this antagonism has been demonstrated in receptors of both human and animal origin drugbank.com.

Table 1: Umeclidinium Binding Affinity (Ki) at Human Muscarinic Receptor Subtypes

Receptor Subtype Binding Affinity (Ki) in nM
M1 0.05 - 0.16
M2 0.05 - 0.16
M3 0.05 - 0.16
M4 0.05 - 0.16
M5 0.05 - 0.16

Data sourced from studies on cloned human muscarinic receptors nih.gov.

The functional antagonist properties of umeclidinium have been confirmed in isolated tissue preparations relevant to airway smooth muscle contraction. In isolated human bronchial strips, umeclidinium acted as a potent competitive antagonist against the contractile agent carbachol, with a −log pA2 value of 316 pM nih.gov. The antagonism was observed to be slowly reversible in a manner dependent on the concentration used nih.gov.

In preclinical models using conscious guinea pigs, intratracheal administration of umeclidinium effectively blocked acetylcholine-induced bronchoconstriction in a dose-dependent manner, demonstrating a long duration of action. A 2.5 μg dose resulted in 50% bronchoprotection for over 24 hours, a potency and duration comparable to tiotropium nih.gov. The autonomic innervation and muscarinic receptor function in guinea pig airway smooth muscle closely resemble that of humans, making it a relevant model for these assessments nih.gov.

Table 2: Functional Antagonism of Umeclidinium in Isolated Tissues

Preparation Agonist Potency (-log pA2) Reversibility
Human Bronchial Strips Carbachol 316 pM Slowly reversible

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve for an agonist nih.gov.

The long duration of action of umeclidinium is attributed to its slow dissociation from muscarinic receptors, particularly the M3 subtype which mediates airway smooth muscle contraction nih.govdrugbank.com. Studies measuring the dissociation of radiolabeled umeclidinium from cloned human M3 and M2 receptors expressed in cellular models revealed a significantly slower off-rate from the M3 receptor. The dissociation half-life (t1/2) from the M3 receptor was 82 minutes, which was substantially longer than the 9-minute half-life observed for the M2 receptor nih.gov.

This slow functional reversibility at the human M3 receptor is a key characteristic. For instance, in studies on isolated human bronchial strips, the time to achieve 50% restoration of contraction after washout of a 10 nM concentration of umeclidinium was approximately 381 minutes nih.gov.

Table 3: Dissociation Half-Life of Umeclidinium from Human Muscarinic Receptors

Receptor Subtype Dissociation Half-Life (t1/2) in minutes
M2 9
M3 82

Data from radioligand binding studies on cloned human receptors nih.gov.

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In preclinical studies, inhaled umeclidinium is shown to be rapidly absorbed. Following inhaled administration in animal models, systemic exposure is primarily the result of absorption from the lungs, with minimal contribution from any portion of the dose that is swallowed drugbank.comfda.gov. In rats and dogs, the elimination half-lives following intravenous administration were 1.42 hours and 11.6 hours, respectively fda.gov.

Following absorption, umeclidinium undergoes extensive distribution into tissues. Studies in both rats and dogs have indicated widespread tissue distribution followed by rapid clearance, which is suggestive of metabolic clearance mechanisms fda.gov. In vitro plasma protein binding is consistent across multiple species and is independent of concentration. Average binding percentages ranged from 74.7% to 88.8% in mouse, rat, rabbit, dog, and human plasma fda.gov. Specifically, in human plasma, the average in vitro protein binding is 89% drugbank.com.

Distribution studies in rats using a specialized dry powder inhalation system found that a significant portion of the delivered dose reaches the lungs. In these experiments, over 30% of the recovered dose was found in the lungs of the rats researchgate.net.

Table 4: Plasma Protein Binding of Umeclidinium in Various Species

Species Plasma Protein Binding (%)
Mouse 74.7 - 88.8
Rat 74.7 - 88.8
Rabbit 74.7 - 88.8
Dog 74.7 - 88.8
Human 89.0

Data from in vitro studies drugbank.comfda.gov.

Application of Umeclidinium Bromide-d10 in Mechanistic Pharmacokinetic Research

Deuterated compounds, such as this compound, are valuable tools in pharmaceutical research medchemexpress.com. The substitution of hydrogen with its heavy isotope, deuterium (B1214612), creates a molecule that is chemically similar to the parent drug but has a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This property is exploited in various mechanistic studies medchemexpress.com. While this compound is available as a research tool, specific studies detailing its application have not been identified in publicly available literature. The following sections describe the potential and standard applications for such a deuterated analog in preclinical research.

Stable isotope-labeled compounds like this compound are ideal tracers for metabolic studies. When co-administered with the non-deuterated parent drug, the deuterated version can be distinguished by mass spectrometry. This allows researchers to track the biotransformation of the drug with high precision. This "stable isotope tracer" technique helps in identifying and quantifying metabolites in complex biological matrices like plasma, urine, and feces without the need for radiolabeling. This approach is instrumental in building a comprehensive picture of a drug's metabolic fate.

The stronger C-D bond can slow down metabolic reactions where the cleavage of this bond is the rate-limiting step. This phenomenon is known as the deuterium kinetic isotope effect (KIE) nih.gov. Investigating the KIE on umeclidinium metabolism would involve incubating this compound with liver microsomes or hepatocytes from various preclinical species. By comparing the rate of metabolism of the deuterated versus the non-deuterated compound, researchers can pinpoint which steps in the metabolic pathway are sensitive to isotopic substitution. A significant KIE would provide strong evidence that C-H bond cleavage at the site of deuteration is a critical, rate-determining step in the drug's metabolism by enzymes like CYP2D6.

Role of Deuterated Compounds in Drug Discovery and Development Research Paradigms

Strategic Impact of Deuteration on Compound Metabolism and Biotransformation

The primary application of deuteration in research is to alter a compound's metabolic fate. musechem.com By strategically placing deuterium (B1214612) atoms at sites susceptible to metabolism, researchers can significantly influence how a compound is processed in biological systems.

Many pharmacologically active compounds have "metabolic soft spots," which are positions on the molecule that are particularly vulnerable to breakdown by metabolic enzymes, such as the Cytochrome P450 (CYP) family. nih.gov This metabolic breakdown is often a primary driver of a compound's clearance from the body. juniperpublishers.com

The substitution of hydrogen with deuterium at these soft spots makes the bond-breaking process more difficult for enzymes. clearsynthdiscovery.com This is due to the KIE, which dictates that reactions involving the cleavage of a C-D bond proceed more slowly than the cleavage of a C-H bond. nih.gov By reinforcing these metabolically weak points, deuteration can effectively slow down the rate of metabolism, a technique often referred to as "metabolic switching" or shunting, where metabolism may be diverted to other, less favorable pathways. nih.govjuniperpublishers.comosti.gov This precise modification can improve a compound's metabolic profile without affecting its intrinsic pharmacology. nih.gov

This principle is well-documented. For example, studies on d9-methadone showed a significant 5.7-fold increase in AUC and a reduction in clearance compared to its non-deuterated parent compound. nih.gov Similarly, deuterated analogs of tivozanib demonstrated a significantly prolonged blood circulation half-life. researchgate.net This enhanced stability and exposure are critical for developing research tools, as they ensure the compound remains at sufficient concentrations to interact with its target over the course of an in vitro or in vivo experiment. researchgate.net

Utility in Preclinical Candidate Optimization and Research Tool Development

In the preclinical phase, deuteration serves as a powerful tool for optimizing potential drug candidates and developing reliable probes for biological studies. researchgate.net

The process of creating deuterated analogs is not random; it is a rational design strategy. hyphadiscovery.com It begins with identifying the metabolic liabilities of a parent compound. Once these "hot spots" are known, medicinal chemists can synthesize versions of the molecule with deuterium selectively incorporated at those specific sites. juniperpublishers.com

This approach allows for the systematic modulation of pharmacokinetic (PK) properties. researchgate.net Researchers can create a suite of deuterated analogs to study how changes in metabolic stability affect a compound's activity and disposition. This strategy has been successfully applied to improve the PK profiles of various compounds, including anticancer drugs and neuropsychiatric agents, making them more suitable for further investigation. researchgate.netscienceopen.com The goal is to produce a molecule with an optimized PK profile—such as increased half-life and exposure—that makes it a more effective and reliable research tool. nih.gov

Deuterated compounds are widely used as metabolic or pharmacokinetic probes in both laboratory (in vitro) and animal (in vivo) studies. researchgate.net Their enhanced metabolic stability ensures that the compound being studied is the parent molecule itself, rather than its rapidly formed metabolites. This is crucial for accurately determining the compound's intrinsic properties, such as target binding and functional activity. researchgate.netresearchgate.net

By being metabolically silent or having a significantly reduced rate of metabolism, a deuterated probe provides a clearer and more reliable signal in experimental systems. researchgate.net This stability is also advantageous for tracking the distribution of a compound within an organism, as the deuterated label can be detected using sensitive mass spectrometry techniques. musechem.com

The following table summarizes research findings on the impact of deuteration on the pharmacokinetic properties of various compounds, illustrating the principles that would theoretically apply to Umeclidinium (B1249183) Bromide-d10.

CompoundDeuterated AnalogKey Pharmacokinetic ChangeReference
Methadoned9-methadone5.7-fold increase in AUC; 4.4-fold increase in Cmax; reduced clearance nih.gov
TivozanibHC-1144Significantly prolonged blood circulation half-life (t½) and increased AUC researchgate.net
EnzalutamideHC-1119 (d3-enzalutamide)Showed slower metabolism and increased drug exposure musechem.comscienceopen.com
ParoxetineCTP-347Metabolized more rapidly due to decreased inactivation of CYP2D6, reducing drug-drug interactions nih.gov

Theoretical and Computational Approaches to Deuteration Effects

Modern drug discovery increasingly relies on computational methods to predict and rationalize the effects of chemical modifications. nih.gov In the context of deuteration, theoretical and computational chemistry plays a vital role in guiding the design of new research compounds. imperial.ac.uk

Computational models can be used to predict the sites on a molecule most likely to undergo metabolic attack. nih.gov By simulating the interaction between a compound and metabolic enzymes, researchers can identify potential "soft spots" without the need for initial laboratory experiments. Furthermore, quantum mechanical approaches can be used to calculate the strength of C-H versus C-D bonds in various chemical environments within the molecule, helping to predict the magnitude of the kinetic isotope effect upon deuteration. imperial.ac.uk These data-driven approaches allow for a more efficient and targeted synthesis of deuterated analogs, saving time and resources in the development of optimized research tools. imperial.ac.uk

Molecular Dynamics Simulations and Quantum Mechanical Calculations for C-D Bond Analysis

The substitution of hydrogen with deuterium introduces subtle yet significant changes to a molecule's properties, primarily due to the mass difference. These changes, particularly the increased strength of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond, are interrogated using powerful computational tools like Molecular Dynamics (MD) simulations and Quantum Mechanical (QM) calculations.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, predicting how a molecule like Umeclidinium Bromide-d10 will move and change shape over time. In the context of deuterated compounds, MD simulations are employed to:

Assess Conformational Stability: By simulating the molecule's behavior in a biological environment (e.g., solvated in water or near a receptor), researchers can determine if the deuterium substitution alters the preferred three-dimensional structure or flexibility of umeclidinium.

Improve Simulation Efficiency: In some computational models, particularly ab initio MD, using the heavier deuterium mass for hydrogen can slow down the fastest vibrational motions, allowing for a longer time step in the simulation and improving convergence without compromising the accuracy of the trajectory. stackexchange.com

Quantum Mechanical (QM) Calculations: QM calculations are essential for accurately describing the electronic structure and energetics of chemical bonds, which classical MD simulations cannot fully capture. wikipedia.org For a deuterated compound, QM methods, such as Density Functional Theory (DFT), are used to perform detailed C-D bond analysis by calculating key parameters. The foundational principle is that the C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, making it more difficult to break. researchgate.netneulandlabs.com

These calculations provide quantitative data that explains the observable effects of deuteration.

ParameterC-H Bond (Typical)C-D Bond (Typical)Implication for this compound
Bond Strength WeakerStronger (6-10x) researchgate.netneulandlabs.comIncreased stability at the site of deuteration.
Vibrational Frequency HigherLowerAlters molecular dynamics and interaction energies.
Zero-Point Energy (ZPE) HigherLowerHigher activation energy required to cleave the C-D bond.
Bond Length LongerMarginally Shorter researchgate.netSubtle changes in molecular geometry and packing.

Predictive Modeling of Deuterium Kinetic Isotope Effects in Biological Systems

One of the most significant consequences of deuteration in drug design is the deuterium Kinetic Isotope Effect (KIE). The KIE is a change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its heavier isotopes. nih.gov In pharmacology, this is particularly relevant for drug metabolism, where the cleavage of a C-H bond is often the rate-limiting step, frequently catalyzed by cytochrome P450 (CYP) enzymes. researchgate.net Replacing a metabolically vulnerable hydrogen with deuterium can significantly slow down this process.

Predictive modeling of the KIE is a crucial step in the rational design of deuterated drugs. It allows researchers to forecast the metabolic fate of a compound like this compound before undertaking costly and time-consuming synthesis and in vivo studies.

The process of predictive modeling involves several key steps:

Identification of Metabolic Hotspots: The first step is to identify the most likely sites of metabolism on the parent molecule, umeclidinium bromide. This is often done using a combination of existing experimental data for similar compounds and computational metabolic prediction software.

Transition State Calculation: Using quantum mechanical methods, researchers model the reaction pathway for the metabolism at a specific C-H bond. This involves calculating the structure and energy of the transition state—the highest energy point along the reaction coordinate.

KIE Calculation: The KIE (expressed as the ratio of the reaction rates, kH/kD) is then calculated based on the differences in vibrational frequencies and zero-point energies between the C-H and C-D bonds in the ground state and the transition state. wikipedia.org The accurate prediction of the KIE value is now considered a routine application of density functional theory calculations. wikipedia.org

These predictive models can provide valuable insights, as illustrated in the hypothetical table below for potential metabolic sites on umeclidinium.

Potential Metabolic Site on UmeclidiniumType of MetabolismPredicted KIE (kH/kD)Implication of Deuteration (this compound)
N-dealkylation C-H bond cleavage adjacent to Nitrogen5 - 8Significant slowing of metabolism at this site, potentially increasing parent drug exposure.
Hydroxylation of aromatic ring C-H bond cleavage on the ring1.5 - 2.5Moderate slowing of metabolism, may redirect metabolism to other sites.
Oxidation of aliphatic chain C-H bond cleavage on a side chain3 - 6Substantial decrease in the rate of metabolism at this position.
Hydrolysis of ester Not C-H bond cleavage dependent~1 (No KIE)Deuteration at other sites would have no effect on this metabolic pathway.

By quantitatively predicting the impact of deuteration, these modeling paradigms enable medicinal chemists to strategically place deuterium atoms on a molecule to block unwanted metabolism, reduce the formation of toxic metabolites, and ultimately improve the therapeutic profile of a drug. clearsynthdiscovery.comnih.gov

Future Directions and Advanced Research Perspectives for Umeclidinium Bromide D10

Exploration of Novel Analytical Platforms for Stable Isotope-Labeled Compounds

The presence of a stable isotope label in Umeclidinium (B1249183) Bromide-d10 makes it an ideal candidate for analysis by cutting-edge analytical platforms that offer enhanced sensitivity and resolution. While routinely used in liquid chromatography-mass spectrometry (LC-MS), future research can leverage more advanced techniques to gain deeper insights into its metabolic fate and distribution.

High-resolution mass spectrometry (HRMS) and modern nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose. nih.gov HRMS, for example, can facilitate the rapid identification of drug metabolites in highly complex biological samples like blood or urine. nih.gov By creating "mass doublets" from a mixture of the labeled (Umeclidinium Bromide-d10) and unlabeled compound, researchers can use stable isotope filtering to distinguish drug-derived metabolites from endogenous molecules with high confidence. nih.gov

Furthermore, novel workflows in untargeted metabolomics that utilize stable isotope labeling can be applied. These methods assist in the global extraction of metabolites, improve their annotation, and allow for metabolome-wide internal standardization. nih.gov Applying such a workflow to studies involving this compound could reveal previously unknown metabolic pathways and off-target effects, providing a more complete picture of its biological journey.

Table 1: Novel Analytical Platforms and Their Applications for this compound
Analytical PlatformPrinciple of ApplicationPotential Research Focus for this compound
High-Resolution Mass Spectrometry (HRMS)Provides highly accurate mass measurements, enabling confident identification of molecular formulas.Definitive identification of novel or low-abundance metabolites; distinguishing between isomeric metabolites.
Stable Isotope Labeling (SIL) Assisted MetabolomicsUses labeled compounds to filter biological signals from noise and provides an internal standard for quantification. nih.govMapping the complete metabolic network of umeclidinium; quantifying metabolic flux through specific pathways.
Nuclear Magnetic Resonance (NMR) SpectroscopyDetects the isotopic label directly, providing structural information about the molecule and its environment.Structural elucidation of metabolites without the need for synthetic standards; studying drug-protein binding interactions.

Development of Advanced Preclinical Models for Mechanistic Studies on this compound

Traditional preclinical animal models often fail to fully recapitulate human physiology, leading to challenges in translating drug efficacy and toxicity findings. nih.gov The development of advanced in vitro models, such as organ-on-a-chip (OOC) systems and organoids, presents a significant opportunity for more nuanced mechanistic studies of this compound. nih.gov

A "lung-on-a-chip" model, for instance, could be used to simulate the microenvironment of the human airway. This platform would allow researchers to study the interaction of this compound with muscarinic receptors on airway smooth muscle in a dynamic, physiologically relevant setting. nih.govdrugbank.com By incorporating cells from specific patient populations (e.g., those with different genetic backgrounds or disease severities), these models could also be used for personalized medicine research, exploring how genetic variations might influence drug response and metabolism.

These advanced models enable the collection of cells and co-cultures for detailed genomic or proteomic analyses, offering deeper insights into toxicity profiles and mechanisms of action. nih.gov Using this compound in these systems would allow for precise tracking of the parent compound and its metabolites within specific cell types, helping to deconstruct its pharmacological effects at a cellular and molecular level.

Table 2: Advanced Preclinical Models for this compound Research
Preclinical ModelKey FeaturesMechanistic Question to Address
Lung-on-a-ChipMicrofluidic device lined with human lung cells that mimics the mechanical and physiological properties of the airway. nih.govHow does this compound engage with M3 receptors under conditions of physiological airflow and stretch?
Patient-Derived Organoids3D cell cultures derived from patient tissues that self-organize to replicate organ structure and function.Do genetic polymorphisms in metabolizing enzymes (e.g., CYP2D6) alter the metabolic profile of this compound? tg.org.au
Multi-Organ-on-a-Chip (e.g., Gut-Liver)Connects different organ models to study systemic effects and drug metabolism. nih.govWhat is the first-pass metabolism of inhaled and subsequently swallowed this compound?

Integration of Deuterated Analogs in Systems Pharmacology and "Omics" Research

Systems pharmacology seeks to understand drug action across multiple biological scales, from molecular interactions to network-level effects. nih.gov Stable isotope-labeled compounds like this compound are invaluable tools for this integrative approach, particularly when combined with "omics" technologies (proteomics, metabolomics, transcriptomics).

In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a common technique. A similar principle can be applied using a labeled drug. By treating cells with this compound, researchers can use mass spectrometry to perform quantitative proteomics, identifying changes in protein expression or post-translational modifications that occur in response to muscarinic receptor blockade. This could uncover novel signaling pathways or compensatory mechanisms.

In metabolomics, this compound can act as a tracer to map the metabolic perturbations caused by the drug. By tracking the incorporation of its deuterated fragments into downstream metabolites, researchers can gain a dynamic view of how the drug influences cellular metabolism. This integration provides a holistic view of the drug's mechanism of action, moving beyond a single target to understand its impact on the entire biological system. researchgate.net

Expanding Applications of Deuteration Beyond Pharmacokinetics in Chemical Biology and Drug Discovery Research

The primary use of deuteration in drug development has been to alter pharmacokinetics by slowing metabolism through the kinetic isotope effect (KIE). researchgate.net However, the applications of deuteration are much broader and represent a key future direction for research with analogs like this compound. nih.govacs.org

Precision deuteration can be used to:

Mitigate Metabolism-Mediated Toxicity : If a specific metabolite of umeclidinium is found to be responsible for off-target effects, deuterating the metabolic "soft spot" on the molecule could reduce the formation of this toxic metabolite. nih.govclearsynthdiscovery.com this compound can be used in initial studies to pinpoint these vulnerable sites.

Modulate Target Binding and Selectivity : While often considered a subtle change, the replacement of hydrogen with deuterium (B1214612) can alter molecular vibrations and bond lengths. clearsynthdiscovery.com This could potentially influence the binding affinity and selectivity of umeclidinium for different muscarinic receptor subtypes (M1-M5). drugbank.com Future research could explore whether specific deuteration patterns on the umeclidinium scaffold can fine-tune its receptor interaction profile.

Develop Novel Molecular Probes : this compound can serve as a molecular probe in chemical biology to study the dynamics of muscarinic receptors. Its unique mass signature allows it to be tracked in complex biological systems, helping to investigate receptor trafficking, internalization, and downstream signaling events with high precision.

These advanced applications position deuterated compounds not just as tools for improving existing drugs, but as a strategy for discovering new medicines with superior efficacy and safety profiles. nih.gov

Q & A

Q. How is Umeclidinium Bromide-d10 characterized for purity and isotopic enrichment in academic research?

To ensure accurate experimental outcomes, researchers employ a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used to confirm chemical purity (>98%) and quantify isotopic enrichment (deuterium-d10 labeling) .
  • Nuclear Magnetic Resonance (NMR) spectroscopy verifies structural integrity and deuterium incorporation at specific positions.
  • Data should be cross-validated with reference standards and reported with detailed protocols in the Supporting Information section of publications to ensure reproducibility .

Q. What are the key pharmacological parameters of this compound in mAChR binding assays?

this compound exhibits high affinity for human M1-M5 muscarinic acetylcholine receptors (mAChRs), with reported Ki values ranging from 0.05 to 0.16 nM. Key methodological considerations include:

  • Using radioligand displacement assays (e.g., [<sup>3</sup>H]-N-methylscopolamine) to measure receptor binding.
  • Validating assay conditions (e.g., pH, temperature, and buffer composition) to avoid artifacts .
  • Including positive controls (e.g., atropine) and normalizing data to account for inter-experimental variability .

Q. What role does this compound play in metabolic stability studies?

The deuterium labeling in this compound is strategically used to:

  • Track metabolic pathways via LC-MS/MS by observing deuterium retention in metabolites.
  • Assess isotopic effects on enzyme kinetics (e.g., cytochrome P450 interactions) compared to the non-deuterated form.
  • Experimental designs should include parallel assays with both forms to isolate deuterium-specific effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data between Umeclidinium Bromide and its deuterated analog?

Discrepancies may arise due to isotopic effects on absorption, distribution, or metabolism. To address this:

  • Conduct paired in vitro/in vivo studies comparing both compounds under identical conditions.
  • Use compartmental modeling to differentiate deuterium-related changes from experimental noise.
  • Apply statistical tools (e.g., ANOVA with post hoc tests) to assess significance, ensuring sample sizes are justified via power analysis .

Q. What strategies optimize the detection of this compound in complex biological matrices?

  • Sample Preparation : Use protein precipitation or solid-phase extraction to reduce matrix interference. Include deuterated internal standards (e.g., Umeclidinium-d10 bromide) for quantification .
  • LC-MS/MS Parameters : Optimize collision energy and ionization settings (e.g., ESI+) to enhance sensitivity. Monitor multiple reaction transitions (MRM) for specificity .
  • Validate methods per ICH guidelines for linearity, accuracy, and precision across expected concentration ranges .

Q. How should researchers design studies to assess receptor subtype selectivity of this compound?

  • Competitive Binding Assays : Test affinity across cloned human M1-M5 receptors under standardized conditions.
  • Functional Assays : Measure cAMP inhibition or calcium mobilization in cell lines expressing individual receptor subtypes.
  • Address potential confounding factors (e.g., receptor dimerization) by including orthogonal assays (e.g., β-arrestin recruitment) .

Q. What methodologies validate the complete incorporation of deuterium in this compound?

  • Isotopic Ratio Analysis : Use high-resolution MS to confirm >99% deuterium enrichment at all labeled positions.
  • Stability Studies : Incubate the compound in deuterium-depleted solvents (e.g., H2O) and monitor for hydrogen-deuterium exchange via NMR .

Q. What analytical challenges arise when quantifying this compound at low concentrations in tissue samples?

Challenges include matrix effects, ionization suppression, and limit of detection (LOD) constraints. Mitigation strategies:

  • Microsampling Techniques : Use laser-capture microdissection to isolate target tissues.
  • Pre-concentration Methods : Employ offline SPE or derivatization to enhance signal intensity.
  • Report LOD/LOQ values and include negative controls to rule out contamination .

Methodological Resources

  • Experimental Reproducibility : Follow guidelines from the Beilstein Journal of Organic Chemistry for detailed method documentation and data sharing .
  • Data Analysis : Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid bias .
  • Ethical Compliance : Adhere to institutional protocols for chemical handling and data integrity, as outlined in safety data sheets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.